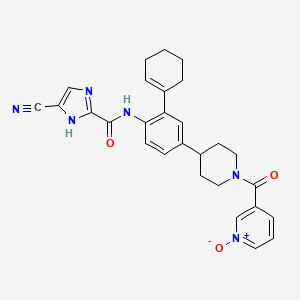
PI3K|A-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K|A-IN-19 is a selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3Kα isoform, in particular, plays a crucial role in oncogenic signaling pathways, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of specific catalysts, solvents, and temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining stringent quality control measures. This involves optimizing reaction conditions, purification processes, and ensuring the reproducibility of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K|A-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Case Studies
- Breast Cancer : Research has shown that PI3K inhibitors can enhance the efficacy of chemotherapy in breast cancer models by overcoming drug resistance mechanisms associated with high Akt expression. Inhibition of the PI3K/Akt signaling pathway has been linked to increased apoptosis in these cells .
- Non-Small Cell Lung Cancer (NSCLC) : Studies indicate that PI3K inhibitors can significantly improve the response to chemotherapy in NSCLC by reducing resistance to treatment. This suggests that combining PI3K|A-IN-19 with conventional therapies could enhance treatment outcomes .
Role in COVID-19
Recent studies have highlighted the involvement of the PI3K/Akt/mTOR pathway in severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. The dysregulation of this pathway has been implicated in the inflammatory response observed in COVID-19 patients.
Therapeutic Implications
- Antiviral Therapy : Inhibition of the PI3K pathway may reduce viral replication and modulate inflammatory responses during SARS-CoV-2 infection. Clinical trials are exploring the use of PI3K inhibitors like this compound as potential therapeutic agents against COVID-19, aiming to mitigate severe inflammatory responses while providing antiviral effects .
Autoimmune Disorders
The PI3K/Akt signaling pathway is also involved in immune cell regulation. Inhibitors like this compound may have applications in treating autoimmune diseases by modulating T cell responses and reducing inflammation.
Research Findings
Studies indicate that inhibition of the PI3K pathway can enhance inflammation control in conditions like sepsis and endotoxemia, suggesting a dual role for these inhibitors in both promoting immune responses against pathogens and controlling excessive inflammation .
Neurological Disorders
Emerging research suggests that PI3K inhibitors may play a role in neuroprotection and could be investigated for their potential benefits in neurodegenerative diseases.
Summary Table of Applications
| Application Area | Mechanism/Effect | Notable Findings/Studies |
|---|---|---|
| Cancer Therapy | Induces apoptosis, inhibits growth | Enhanced chemotherapy response in breast cancer |
| Infectious Diseases | Reduces viral replication | Potential use against SARS-CoV-2 |
| Autoimmune Disorders | Modulates immune response | Improved inflammation control |
| Neurological Disorders | Neuroprotective effects | Ongoing investigations into therapeutic potential |
Mécanisme D'action
PI3K|A-IN-19 exerts its effects by selectively inhibiting the PI3Kα isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. By blocking this pathway, this compound can induce apoptosis (programmed cell death) and inhibit tumor growth. The molecular targets include the p110α catalytic subunit of PI3Kα, and the downstream effects involve reduced phosphorylation of AKT and mTOR .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: Another selective PI3Kα inhibitor used in the treatment of breast cancer.
Uniqueness
PI3K|A-IN-19 is unique in its high selectivity for the PI3Kα isoform, which minimizes off-target effects and enhances its therapeutic potential. Compared to other inhibitors, this compound exhibits improved potency and reduced toxicity, making it a promising candidate for further clinical development .
Propriétés
Formule moléculaire |
C28H28N6O3 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C28H28N6O3/c29-16-23-17-30-26(31-23)27(35)32-25-9-8-21(15-24(25)20-5-2-1-3-6-20)19-10-13-33(14-11-19)28(36)22-7-4-12-34(37)18-22/h4-5,7-9,12,15,17-19H,1-3,6,10-11,13-14H2,(H,30,31)(H,32,35) |
Clé InChI |
ZKTXNDLMIQBAIK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=C(C=CC(=C2)C3CCN(CC3)C(=O)C4=C[N+](=CC=C4)[O-])NC(=O)C5=NC=C(N5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















